molecular formula C6H9BrO B110694 4-Bromocyclohexanone CAS No. 22460-52-2

4-Bromocyclohexanone

Cat. No. B110694
CAS RN: 22460-52-2
M. Wt: 177.04 g/mol
InChI Key: OMCGWSBEIHGWOH-UHFFFAOYSA-N
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Description

4-Bromocyclohexanone is a brominated cyclic ketone, a compound of interest in various chemical syntheses and reactions. It is related to cyclohexanone, a six-membered ring with a ketone functional group, which is modified by the addition of a bromine atom. This modification imparts unique reactivity and physical properties to the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated cyclohexanone derivatives can be achieved through different methods. For instance, bromocyclohexane, a related compound, can be synthesized from potassium bromide and cyclohexanol using concentrated sulfuric acid in water, with a high yield of up to 93% under optimal conditions . Although this method does not directly produce 4-bromocyclohexanone, it provides insight into the bromination process of cyclohexane derivatives.

Molecular Structure Analysis

The molecular structure of brominated cyclohexanone derivatives can be complex, as seen in the study of the crystal structure of a 4-hydroxy derivative of a brominated cyclohexanone, which revealed an asymmetric chair conformation of the cyclohexanone ring . This conformational analysis is crucial as it affects the reactivity and the outcome of chemical reactions involving these compounds.

Chemical Reactions Analysis

Brominated cyclohexanone derivatives participate in various chemical reactions. For example, the interaction of cyclohexanone azine with phosphorus(III) bromide leads to the formation of brominated phosphorus-nitrogen compounds, indicating the reactivity of such ketones with halogenating agents . Additionally, the bromolactonization of cyclohexene derivatives has been studied, which involves the formation of brominated lactones, a reaction that could be relevant for 4-bromocyclohexanone if it were to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanone derivatives are influenced by their molecular structure. For instance, the crystalline perhydrate derived from α-bromocyclohexanone exhibits different chair conformations depending on the solvent, which in turn affects its reactivity in sulfoxidation reactions . This highlights the importance of conformational analysis in understanding the stability and reactivity of such compounds. The asymmetric bromination of cyclohexene derivatives has also been explored, demonstrating the influence of chiral catalysts on the stereochemistry of the resulting brominated products .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromocyclohexanone is used in the synthesis of alpha-Bromoketones from Secondary Alcohols . Alpha-Bromoketones are important intermediates in organic synthesis, and this method provides a new and versatile one-pot strategy for their preparation .
  • Methods of Application or Experimental Procedures : The method involves the use of Ammonium Bromide and Oxone as reagents. The reaction is carried out under mild conditions and offers good yields .
  • Results or Outcomes : The method has been successfully applied to a wide range of secondary alcohols, and the corresponding alpha-Bromoketones have been obtained in good yields . For example, 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, 2-Bromo-1-(3-bromophenyl)ethanone, and 2-Bromo-1-(4-nitrophenyl)ethanone were synthesized .

Application in Stereochemistry

  • Specific Scientific Field : Stereochemistry
  • Summary of the Application : 4-Bromocyclohexanone is used to study the conformational features of cyclohexanone, its geometry, stability, and torsion angles . It’s also used to understand the effects of 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketones .
  • Methods of Application or Experimental Procedures : The study involves analyzing the conformational features of cyclohexanone, including its geometry, stability, and torsion angles . The effects of 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketones are also examined .
  • Results or Outcomes : The study found that cyclohexanone exists almost exclusively (99% at 25 °C) in the chair form and only a small amount (~ 1%) in skew–boat forms . The torsion angles between pairs of adjacent C–C bonds show flattening of the ring at the region of the carbonyl group .

Safety And Hazards

4-Bromocyclohexanone is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (respiratory tract irritation, category 3). It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCGWSBEIHGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464683
Record name 4-Bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocyclohexanone

CAS RN

22460-52-2
Record name 4-Bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromocyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
C Detrembleur, M Mazza, O Halleux, P Lecomte… - …, 2000 - ACS Publications
… Synthesis of 4-Bromocyclohexanone. Synthesis of trans-4-… a light yellow oil of pure 4-bromocyclohexanone (90% yield). H … of 15 g (0.085 mol) of 4-bromocyclohexanone in 150 mL of …
Number of citations: 123 pubs.acs.org
R Bernardi, D Ghiringhelli - The Journal of Organic Chemistry, 1987 - ACS Publications
… -1; benzophenone, 11961-9; 1,4-dicyanonaphthalene, 3029-30-9; carbon tetrachloride, 56-23-5; biphenyl, 92-52-4; 4-chloro-l-phenylcyclohexene, 15619-36-0; 4-bromocyclohexanone, …
Number of citations: 61 pubs.acs.org
PS Engel, A Kitamura, DE Keys - The Journal of Organic …, 1987 - ACS Publications
… The solution was cooled to -78 C, and a solution of 4.35 g of 4-bromocyclohexanone in 30 mL of dry THF was added dropwise over 1 h, maintaining the temperature between -70 and -…
Number of citations: 39 pubs.acs.org
JR Dimmock, MP Padmanilayam, GA Zello… - European journal of …, 2003 - Elsevier
… Reaction of 1,4-cyclohexanediol with hydrobromic acid led to the isolation of 4-bromocyclohexanol, which on treatment with chromic oxide produced 4-bromocyclohexanone, which was …
Number of citations: 121 www.sciencedirect.com
MD Mihovilovic, G Chen, S Wang, B Kyte… - The Journal of …, 2001 - ACS Publications
Whole cells of an Escherichia coli strain that overexpresses Acinetobacter sp. NCIB 9871 cyclohexanone monooxygenase have been used for the Baeyer−Villiger oxidations of a variety …
Number of citations: 118 pubs.acs.org
B Pigulski, N Gulia, S Szafert - Tetrahedron Letters, 2013 - Elsevier
… of the starting material, confirming that the ε-caprolactone ring was quite sensitive, we decided to carry out the Sonogashira coupling between acetylene and 4-bromocyclohexanone or 4…
Number of citations: 5 www.sciencedirect.com
RD Stolow, TW Giants - Journal of the Chemical Society D: Chemical …, 1971 - pubs.rsc.org
1 H Nmr studies at 100 MHz show that for 4-methoxycyclohexanone in benzene solution at 31, the axial : equatorial population ratio is 3:1; the chair conformation in which the methoxy-…
Number of citations: 1 pubs.rsc.org
RN Kularatne, S Taslimy, A Bhadran, JMO Cue… - Polymer …, 2023 - pubs.rsc.org
… To a stirring solution of 4-bromocyclohexanone (2.80 g, 0.0158 mol) in dichloromethane (50 mL) at 0 C, was added a solution of 77% m-chloroperoxybenzoic acid (mCPBA) (6.03 g, …
Number of citations: 0 pubs.rsc.org
L Dosen-Micovic, D Jeremic… - Journal of the American …, 1983 - ACS Publications
The previouslydeveloped general method, which includes induction by dipoles in polarizable bonds and the solvation of molecular dipoles and quadrupoles, was used to calculate …
Number of citations: 61 pubs.acs.org
BM Howard, W Fenical - The Journal of Organic Chemistry, 1978 - ACS Publications
… It is interesting to note that the conformational equilibrium of the closely related compound 4-bromocyclohexanone is reported18 to consist of 63% axial and 37% equatorial bromine …
Number of citations: 39 pubs.acs.org

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